molecular formula C14H15N3O2 B2416845 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide CAS No. 1284629-06-6

2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide

Cat. No.: B2416845
CAS No.: 1284629-06-6
M. Wt: 257.293
InChI Key: HLAIZYQTSZNOJJ-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide is a synthetic small molecule compound of interest in medicinal chemistry research. It features a pyridine-3-carboxamide core, a structure found in various pharmacologically active molecules . The compound is further substituted with a 2-amino group on the pyridine ring and an N-(2-methoxybenzyl) side chain. This structure places it within a family of carboxamide derivatives that are frequently investigated for their potential biological activities. Research into similar diarylamine and carboxamide-containing compounds has shown that these structures can exhibit cytotoxic effects against various human cancer cell lines, such as gastric cancer (SGC-7901), melanoma (A875), and hepatocellular carcinoma (HepG2), making them valuable scaffolds in the discovery of new anticancer agents . The presence of the 2-methoxybenzyl group is a key structural feature, as modifications at this position can significantly influence the compound's biological properties and selectivity . This product is intended for research purposes only, including in vitro assays and as a building block for further chemical synthesis. It is strictly for laboratory use and is not approved for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-amino-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-12-7-3-2-5-10(12)9-17-14(18)11-6-4-8-16-13(11)15/h2-8H,9H2,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAIZYQTSZNOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine, 2-methoxybenzyl chloride, and appropriate carboxylic acid derivatives.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-hydroxybenzyl)pyridine-3-carboxamide
  • 2-amino-N-(2-chlorobenzyl)pyridine-3-carboxamide
  • 2-amino-N-(2-fluorobenzyl)pyridine-3-carboxamide

Uniqueness

2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activity

2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide is a compound of significant interest due to its unique structure and biological properties. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyridine core with an amino group, a methoxybenzyl substituent, and a carboxamide functional group. The presence of the methoxy group is notable as it can influence both the chemical reactivity and biological activity of the molecule.

Primary Targets

The primary targets for this compound are:

  • Bcr-Abl : A tyrosine kinase involved in cell signaling pathways that regulate growth and survival.
  • HDAC1 (Histone Deacetylase 1) : An enzyme that plays a crucial role in gene expression regulation by removing acetyl groups from histones.

Mode of Action

The compound exhibits inhibitory activity against Bcr-Abl and HDAC1, leading to significant anti-proliferative effects in various cancer cell lines. Specifically, it has demonstrated potent activity against the human leukemia cell line K562 and the prostate cancer cell line DU145 in cellular assays.

Biochemical Pathways

The interaction with Bcr-Abl affects several signaling pathways critical for cancer cell proliferation. Inhibition of HDAC1 leads to altered gene expression patterns, promoting apoptosis in cancer cells by activating intrinsic apoptotic pathways while downregulating anti-apoptotic genes.

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells through:

  • Activation of caspases
  • Modulation of Bcl-2 family proteins
  • Alteration of mitochondrial membrane potential.

In Vitro Studies

In vitro studies have shown that the compound effectively inhibits cell proliferation at nanomolar concentrations. For example, IC50 values for K562 cells were reported to be around 50 nM, indicating high potency.

In Vivo Studies

Preclinical studies in animal models suggest that the compound maintains its efficacy over time without significant toxicity at therapeutic doses. Long-term administration studies indicate a favorable safety profile with minimal adverse effects observed.

Dosage Effects

The pharmacokinetic profile of this compound varies with dosage. Lower doses effectively inhibit cancer proliferation without causing significant toxicity, while higher doses may lead to increased side effects.

Metabolic Pathways

The compound is metabolized primarily via cytochrome P450 enzymes, influencing its bioavailability and overall pharmacokinetic behavior. Research indicates that modifications to the methoxy group can enhance metabolic stability and solubility, which are critical for therapeutic efficacy.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Leukemia Treatment : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of leukemia.
  • Prostate Cancer : Another investigation showed that this compound inhibited tumor growth in prostate cancer models by inducing apoptosis and inhibiting cell cycle progression.

Summary Table of Biological Activity

Activity TypeDescriptionReference
Target Enzymes Bcr-Abl, HDAC1
IC50 (K562 Cells) ~50 nM
Induction of Apoptosis Activation of caspases; modulation of Bcl-2
Animal Model Efficacy Significant tumor reduction
Metabolic Stability Influenced by cytochrome P450 enzymes

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide?

  • Methodological Answer : A multi-step approach can be adapted from analogous pyridine-carboxamide syntheses. For example:

Substitution Reaction : React pyridine derivatives with methoxybenzylamine under alkaline conditions to introduce the methoxybenzyl group. This mirrors methods used for N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide synthesis .

Reduction : Use iron powder under acidic conditions to reduce nitro intermediates to amines, ensuring high yield and purity .

Condensation : Employ condensing agents (e.g., DCC or EDC) for amide bond formation between the pyridine-carboxylic acid and methoxybenzylamine. Optimize solvent polarity (e.g., DMF or THF) to enhance reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns and monitor reaction progress. For example, methoxybenzyl protons appear as distinct singlets in 1H^1H-NMR .
  • HPLC-MS : Ensure purity (>95%) and validate molecular weight via mass spectrometry, aligning with quality control protocols for pyridine derivatives .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended in safety data sheets for carboxamide analogs .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. Local exhaust systems are critical during powder handling .
  • Storage : Store in airtight containers at 2–8°C, protected from light and oxidizers, to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways, as advocated by ICReDD’s computational-experimental feedback loop .
  • Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction rates and selectivity. For instance, polar aprotic solvents like DMF may stabilize intermediates .
  • Machine Learning : Train models on existing pyridine-carboxamide reaction datasets to predict optimal catalysts (e.g., Pd/C for reductions) and minimize by-products .

Q. How to design experiments to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Functional Group Variation : Systematically modify substituents (e.g., methoxy group position, pyridine ring methylation) and assess bioactivity using assays like kinase inhibition .
  • Factorial Design : Apply 2k^k factorial experiments to evaluate interactions between variables (e.g., temperature, catalyst loading) on yield and purity .
  • Crystallographic Analysis : Correlate structural features (e.g., hydrogen-bonding networks) with activity data to identify pharmacophoric motifs .

Q. How to resolve contradictions in reported synthetic yields or by-product profiles?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect transient intermediates and adjust reaction kinetics in real-time .
  • By-product Identification : Perform LC-MS/MS to characterize impurities. For example, incomplete reduction of nitro groups may generate undesired side-products, as seen in iron-mediated reductions .
  • Reproducibility Checks : Standardize solvent drying protocols and catalyst activation steps to minimize batch-to-batch variability .

Q. What in vitro methodologies are suitable for evaluating this compound’s biological activity?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., FLIPR) to measure inhibition of target enzymes like kinases or proteases.
  • Cell Viability Screening : Employ MTT or ATP-lite assays in cancer cell lines, comparing IC50_{50} values against reference compounds .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS quantification .

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